![molecular formula C15H13N3O2S B2419729 N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-69-9](/img/structure/B2419729.png)
N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound with a molecular formula of C21H17N3O2S . It has an average mass of 375.444 Da and a monoisotopic mass of 375.104156 Da .
Molecular Structure Analysis
The molecular structure of “N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is complex, with a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring with benzyl, carboxylate, methyl, phenyl and oxy groups bonded around this fused-ring moiety .Scientific Research Applications
- NB3N as an NLO Material : N-benzyl-3-nitroaniline (NB3N) single crystals, a derivative of the compound you mentioned, exhibit second-order non-centrosymmetric NLO properties . These crystals are synthesized using a slow evaporation solution growth method.
- Anti-Inflammatory and Analgesic Activities : Some indole derivatives, including those structurally related to NB3N, have shown anti-inflammatory and analgesic properties . Further exploration of NB3N’s biological potential could be valuable.
- Growth and Characterization : NB3N crystals are synthesized through an aqueous solution using a low-temperature solution growth technique. Single-crystal X-ray diffraction confirms the conforming monoclinic crystal structure with the P2₁ space group .
Nonlinear Optical (NLO) Materials
Biological Potential
Thermal and Dielectric Studies
Mechanism of Action
Target of Action
Similar thiazolopyrimidine molecules have been reported to exhibit anticancer activities . They are known to interact with various cancer cell lines, including human breast carcinoma (MCF-7), human lung adenocarcinoma (A549), and human cervical cancer (HeLa) .
Mode of Action
It’s worth noting that thiazolopyrimidine molecules are known to interact with the target sites of cancer cells and disrupt their genetic pathways . A molecular docking study of similar synthesized molecules was performed on topoisomerase II using the AutoDock technique .
Biochemical Pathways
Thiazolopyrimidines are known to have a broad spectrum of biological activity, including acting as acetylcholinesterase inhibitors, calcium antagonists, cytotoxic agents, antihypertensives, antiproliferatives, and more .
Result of Action
Similar thiazolopyrimidine molecules have shown potent cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
N-benzyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-9-21-15-17-8-12(14(20)18(10)15)13(19)16-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZEDREPQDBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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